{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol, also known as U-69593, is a synthetic opioid compound that exhibits high affinity and selectivity for kappa opioid receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential use in pain management and addiction treatment.
Aplicaciones Científicas De Investigación
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to produce analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction.
Mecanismo De Acción
{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol acts as a selective agonist for kappa opioid receptors, which are primarily located in the brain and spinal cord. Activation of these receptors produces analgesic effects and may also play a role in the regulation of mood and reward. Unlike other opioid compounds, this compound does not produce significant respiratory depression or gastrointestinal effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects that are mediated by its actions on kappa opioid receptors. These effects include analgesia, sedation, and dysphoria. This compound has also been shown to produce antinociceptive effects in animal models of inflammatory pain and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol in lab experiments is its high selectivity for kappa opioid receptors, which allows for more precise manipulation of these receptors without affecting other opioid receptors. However, one limitation of using this compound is its relatively low potency compared to other opioid compounds, which may require higher doses to achieve desired effects.
Direcciones Futuras
Future research on {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol may focus on its potential use in the treatment of chronic pain and drug addiction. Additionally, further studies may explore the underlying mechanisms of this compound's analgesic and anti-addictive effects, as well as potential side effects and safety concerns. Finally, the development of more potent and selective kappa opioid receptor agonists may lead to the discovery of new therapeutic options for pain management and addiction treatment.
Métodos De Síntesis
The synthesis of {1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol involves a multistep process that starts with the reaction of 2-pyrrolidinone with N-benzylpiperidine to form N-benzyl-2-pyrrolidinone. This intermediate is then reacted with phenylacetic acid to form N-benzyl-2-phenylacetylpyrrolidine. The final step involves the reduction of the carbonyl group to form this compound. The overall yield of this process is approximately 20%.
Propiedades
IUPAC Name |
[1-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c21-15-18-7-4-11-20(18)17-9-13-19(14-10-17)12-8-16-5-2-1-3-6-16/h1-3,5-6,17-18,21H,4,7-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTUWLCILMJTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)CCC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.